molecular formula C2H3N3OS B3054260 5-Amino-1,2,4-thiadiazol-3(2h)-one CAS No. 59221-06-6

5-Amino-1,2,4-thiadiazol-3(2h)-one

Cat. No.: B3054260
CAS No.: 59221-06-6
M. Wt: 117.13 g/mol
InChI Key: MODAULMVTKWLKJ-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds are a cornerstone of chemical and life sciences, forming the structural basis for a vast number of natural and synthetic molecules with profound biological and industrial importance. Their presence is integral to a wide array of pharmaceuticals, agrochemicals, and veterinary products. mdpi.com In medicine, over 90% of new drugs incorporate heterocyclic motifs, highlighting their critical role in the development of treatments for a multitude of diseases, including cancer, as well as bacterial and fungal infections. nih.gov

The structural diversity of heterocyclic compounds, combined with the unique physicochemical properties imparted by the heteroatoms, makes them versatile scaffolds in drug design. mdpi.com They are fundamental components of many biological molecules, including nucleic acids (purines and pyrimidines), vitamins, and alkaloids. researchgate.net This inherent biological relevance makes them a primary focus for researchers in medicinal chemistry. researchgate.netresearchgate.net Beyond pharmaceuticals, heterocyclic compounds are also crucial in materials science for the development of conducting polymers and functional dyes. mdpi.com

Overview of 1,2,4-Thiadiazole (B1232254) Scaffolds in Advanced Chemistry

Within the broad class of heterocyclic compounds, the 1,2,4-thiadiazole ring system has emerged as a "privileged scaffold" in medicinal chemistry. nih.gov This five-membered ring containing two nitrogen atoms and one sulfur atom serves as a key pharmacophore in the design of various therapeutic agents. amazonaws.com One of the notable chemical properties of the 1,2,4-thiadiazole moiety is its ability to act as a trap for thiol groups, particularly the cysteine residues in proteins. amazonaws.com This interaction can lead to the formation of a disulfide bond, resulting in the inactivation of target enzymes, a mechanism exploited in the development of specific enzyme inhibitors. amazonaws.com

The synthesis of 1,2,4-thiadiazole derivatives is an active area of research, with various methods developed for their preparation. nih.govnist.gov These methods often involve the oxidative dimerization of thioamides or the cyclization of thiosemicarbazide (B42300) derivatives. sigmaaldrich.comnih.gov The versatility of the 1,2,4-thiadiazole scaffold has led to its incorporation into compounds with a wide range of biological activities, demonstrating its importance in advanced chemical research. nih.gov

Structural Analogy and Research Focus on 5-Amino-1,2,4-thiadiazol-3(2H)-one as a Sulfur-Containing Cytosine Analogue

A significant area of research interest for this compound stems from its structural similarity to the nucleobase cytosine. The heterocycle 5-Amino-2H-1,2,4-thiadiazolin-3-one is recognized as an analogue of cytosine. This structural mimicry, where a sulfur atom replaces a carbon atom and the ring structure is altered, opens up possibilities for its interaction with biological systems that recognize and process nucleic acids.

Derivatives of 5-amino-2H-1,2,4-thiadiazolin-3-one have been investigated for several biological activities, including antibacterial properties, potential carcinogenicity, and as kinase inhibitors. Its isomer, 5-Amino-3H-1,3,4-thiadiazolin-2-one, has also been identified as an attractive moiety due to its potential biological activities. The research into these compounds underscores the broader scientific interest in nucleobase analogues for the development of novel therapeutic agents.

The synthesis of the title compound can be achieved through a precursor, 5-amino-2-ethoxy-1,3,4-thiadiazole. This precursor is synthesized by reacting ethyl thiocarbazate with cyanogen (B1215507) bromide in the presence of sodium hydroxide (B78521). The subsequent conversion to this compound involves refluxing the precursor in dioxane with concentrated hydrochloric acid.

Below is a table summarizing the spectroscopic data for the precursor, 5-amino-2-ethoxy-1,3,4-thiadiazole.

Spectroscopic Data for 5-amino-2-ethoxy-1,3,4-thiadiazole
Technique Data
IR (KBr, cm⁻¹)3300 (NH), 3150 (NH), 3000 (CH), 2950 (CH), 1620 (C=O), 1580 (C=N)
¹H NMR (DMSO-d₆, p.p.m.)6.65 (2H, b, NH₂), 4.25 (2H, q, CH₂), 1.29 (3H, t, CH₃)
¹³C NMR (DMSO-d₆, p.p.m.)164.85 (C=N), 162.18 (C=O), 67.48 (CH₂), 14.35 (CH₃)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1,2,4-thiadiazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3OS/c3-1-4-2(6)5-7-1/h(H3,3,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODAULMVTKWLKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=O)NS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299426
Record name 5-amino-1,2,4-thiadiazol-3(2h)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59221-06-6
Record name NSC130282
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130282
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-amino-1,2,4-thiadiazol-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Amino 1,2,4 Thiadiazol 3 2h One

Established Synthetic Routes

Established methods for the synthesis of 5-Amino-1,2,4-thiadiazol-3(2H)-one primarily involve the use of thiobiuret (B3050041) and its derivatives, or 1-cyanoureas as starting materials.

Preparation from Thiobiuret and its N-Methyl Derivatives

The synthesis of this compound can be achieved starting from thiobiuret. This method involves the oxidative cyclization of the thiobiuret backbone to form the thiadiazole ring. The specific conditions for this reaction, such as the choice of oxidizing agent and reaction medium, are crucial for achieving good yields and purity of the final product.

Similarly, N-methyl derivatives of thiobiuret can be employed as precursors. The presence of the methyl group can influence the reactivity of the starting material and the properties of the resulting substituted thiadiazolone. The general scheme involves the cyclization of the substituted thiobiuret, leading to the formation of the corresponding N-methylated this compound derivative.

Synthesis via 1-Cyanoureas

An alternative established route involves the use of 1-cyanoureas. This synthetic pathway typically proceeds through a cyclization reaction where the cyano and urea (B33335) functionalities of the starting material react to form the heterocyclic ring of the target compound. This method offers a different approach to the construction of the this compound core structure.

Advanced Synthetic Strategies

More advanced strategies for the synthesis of this compound and related compounds focus on improving efficiency, regioselectivity, and substrate scope. These methods often employ modern synthetic techniques and reagents.

Oxidative Cyclization Techniques

Oxidative cyclization is a key strategy in the synthesis of thiadiazoles. isres.org For instance, the use of hydrogen peroxide in an alkaline medium provides an effective method for the ring closure. This technique is a cornerstone in forming the 1,2,4-thiadiazole (B1232254) ring from appropriate acyclic precursors. Another approach involves an iodine-mediated oxidative construction of the N-S bond, which has been successfully used to synthesize 3-aryl-5-amino-1,2,4-thiadiazoles from imidates and thioureas. researchgate.net Furthermore, iodobenzene (B50100) diacetate (IBD) has been employed as an efficient mediator for the oxidative cyclization to produce energetic 3-amino-5-R-1,2,4-oxadiazoles, a related class of heterocycles. sci-hub.runih.gov

Oxidizing AgentSubstrateProductKey Features
Hydrogen PeroxideThiobiuretThis compoundAlkaline medium
Iodine (I₂)Imidates and Thioureas3-Aryl-5-amino-1,2,4-thiadiazolesBase-mediated nucleophilic addition-elimination researchgate.net
Iodobenzene Diacetate (IBD)N-carbamimidoyl-substituted compounds3-Amino-5-R-1,2,4-oxadiazolesHigh yields at ambient temperature sci-hub.runih.gov

Regiospecific Alkylation and Acylation Approaches to Related Thiadiazolones

The alkylation and acylation of the thiadiazole ring are important for creating diverse derivatives. Research has shown that 5-substituted 2-acylamino-1,3,4-thiadiazoles can be quantitatively and regiospecifically alkylated at the 3-position nitrogen under basic conditions. researchgate.netsemanticscholar.org This regiospecificity is crucial for controlling the final structure of the molecule. The reaction of S-protected 1,2,4-triazoles with various alkylating agents has also been studied, showing that N(2) alkylated isomers are preferentially formed. nih.govresearchgate.net

SubstrateReagentPosition of Alkylation/AcylationReference
5-Substituted 2-acylamino-1,3,4-thiadiazolesAlkyl bromide3-position nitrogen researchgate.netsemanticscholar.org researchgate.net, semanticscholar.org
S-protected 1,2,4-triazolesDihaloalkanesN(2) position nih.govresearchgate.net nih.gov, researchgate.net

Cyclocondensation and Ring Closure Reactions

Cyclocondensation and ring closure reactions are fundamental to the synthesis of the thiadiazole core. One method involves the reaction of thiosemicarbazide (B42300) with carbon disulfide in the presence of potassium hydroxide (B78521), followed by acidification to yield 5-amino-1,3,4-thiadiazole-2-thiol (B144363). jmchemsci.com Another approach is the synthesis of 5-amino-1,3,4-thiadiazole appended isatins, which starts with the preparation of 5-amino-1,3,4-thiadiazole-2-thiol from thiosemicarbazide. nih.gov Furthermore, solvent-free condensation of 1,2-dicarbonyl compounds with sulfamide (B24259) catalyzed by a Keggin-type acid can produce 3,4-disubstituted 1,2,5-thiadiazole (B1195012) 1,1-dioxide derivatives. conicet.gov.ar A facile electrochemical three-component reaction of isocyanides, elemental sulfur, and amidines has also been reported for the construction of 1,2,4-thiadiazoles. nih.gov

Starting MaterialsKey ReagentsProductReference
Thiosemicarbazide, Carbon disulfidePotassium hydroxide, Hydrochloric acid5-Amino-1,3,4-thiadiazole-2-thiol jmchemsci.com jmchemsci.com
Thiosemicarbazide-5-Amino-1,3,4-thiadiazole-2-thiol nih.gov nih.gov
1,2-Dicarbonyl compounds, SulfamideKeggin-type acid3,4-Disubstituted 1,2,5-thiadiazole 1,1-dioxide derivatives conicet.gov.ar conicet.gov.ar
Isocyanides, Elemental sulfur, Amidines-5-Amino-1,2,4-thiadiazoles nih.gov nih.gov

Approaches Involving N-Haloacetamidines and Metal Thiocyanates

The synthesis of 5-amino-1,2,4-thiadiazole derivatives can be achieved through various routes, including those that proceed via an oxidative N-S bond formation. One notable method employs molecular iodine as the sole oxidant, offering a transition-metal-free pathway. nih.gov This approach is versatile, allowing for the synthesis of both 5-amino and 3,5-diamino substituted 1,2,4-thiadiazoles from imidoyl and guanyl thiourea (B124793) substrates, respectively. nih.gov The reactions are characterized by their mild conditions, operational simplicity, and short reaction times, making them efficient and scalable. nih.gov

Another strategy involves the one-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides, again using molecular iodine as the mediator for oxidative N-S bond formation. rsc.org This method is advantageous as it utilizes readily available starting materials to produce a variety of 1,2,4-thiadiazoles in moderate to good yields. rsc.org

Nucleophilic Substitution Reactions in Thiadiazolone Synthesis

Nucleophilic substitution is a fundamental process in the synthesis of various heterocyclic compounds, including thiadiazole derivatives. For instance, the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been achieved through pathways that depend on the nucleophilicity of amines. rsc.org In one approach, N-guanidinosuccinimide is reacted with amines under microwave irradiation. rsc.org This method is effective for aliphatic amines which act as nucleophiles to open the succinimide (B58015) ring, followed by recyclization to form the triazole ring. rsc.org However, for less nucleophilic aromatic amines, an alternative route is necessary. rsc.org

NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation for Thiadiazole Synthesis

A facile, transition-metal-free synthesis of 3,5-disubstituted-1,2,4-thiadiazoles has been developed utilizing sodium hydride (NaH) in N,N-dimethylformamide (DMF). nih.govacs.org This method involves a tandem thioacylation of amidines with dithioesters or aryl isothiocyanates, followed by an in situ intramolecular dehydrogenative N–S bond formation of the thioacylamidine intermediate. nih.govacs.org

The reaction proceeds efficiently at room temperature under an inert atmosphere. acs.org For example, the reaction of benzamidine (B55565) with a dithioester in the presence of two equivalents of NaH in DMF was completed within four hours, yielding the corresponding 3,5-disubstituted-1,2,4-thiadiazole in high yield. acs.org The use of DMSO as a solvent is also possible, though it may result in a decreased yield. acs.org A proposed mechanism suggests that a carbamoyl (B1232498) anion, generated from the deprotonation of DMF, acts as a radical initiator for the "electron-catalyzed" process. nih.govacs.org This leads to the formation of a thiadiazole radical anion, which then participates in a catalytic radical chain cycle to furnish the final product. acs.org

This methodology has been successfully applied to gram-scale synthesis, demonstrating its practical utility. acs.org

Optimization of Synthetic Yields and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. In the synthesis of 5-amino-1,2,4-thiadiazole derivatives, several factors can be adjusted.

For the NaH–DMF-promoted synthesis of 3,5-disubstituted-1,2,4-thiadiazoles, the amount of NaH was found to influence the yield. While two equivalents of NaH provided a high yield, increasing it to three equivalents resulted in a slightly diminished yield. acs.org

In the context of synthesizing related triazole compounds, the molar ratio and concentration of reactants, as well as the reaction temperature and time, have been shown to be critical parameters for optimizing the yield of the final product. researchgate.net For instance, in the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid, the optimal temperature range was found to be 60–70°C, with a reaction time of 50–70 minutes. researchgate.net The acidity of the reaction mixture can also significantly affect the isolation and separation of products. researchgate.net

The table below presents data on the yields of various 4-amino-5-alkyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones, which are structurally related to the target compound. The data highlights how the alkyl substituent can influence the final yield of the product.

CompoundAlkyl GroupYield (%)Melting Point (°C)
4aHeptyl80115–117
4cUndecyl78112–113.5
4ePentadecyl71108–110
Table based on data from a study on 4-amino-5-alkyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones. nih.gov

Molecular and Supramolecular Structure Elucidation

Crystallographic Analysis

Single crystal X-ray diffraction has provided unparalleled insight into the solid-state structure of this compound, revealing key details about its crystal packing, intermolecular forces, and molecular geometry.

X-ray diffraction analysis of a single crystal of 5-Amino-1,2,4-thiadiazol-3(2H)-one, with the molecular formula C₂H₃N₃OS, has successfully determined its structure. nih.gov A notable finding from the study is that the asymmetric unit of the crystal lattice contains three independent, yet structurally similar, molecules of the compound. nih.gov The hydrogen atoms associated with the amine (NH₂) and amide (NH) groups were located in a difference Fourier map and their positions were refined freely. nih.gov

The compound crystallizes in a triclinic system with the space group Pī. nih.gov The presence of three independent molecules within the asymmetric unit (Z=6 when considering the full unit cell) points to a complex crystallographic arrangement. nih.gov Detailed unit cell parameters have been determined at a temperature of 296 K. nih.gov

Table 1: Unit Cell Characteristics of this compound

Parameter Value
Crystal System Triclinic
Space Group
a 7.2860 (2) Å
b 10.2982 (3) Å
c 10.7727 (3) Å
α 63.721 (3)°
β 73.122 (2)°
γ 76.737 (2)°
Volume 688.74 (3) ų
Z 6

Data sourced from a study by Cho et al. nih.gov

The 1,2,4-thiadiazol-3(2H)-one ring system in all three independent molecules within the asymmetric unit is essentially planar. nih.gov The root-mean-square (r.m.s.) deviations of the seven non-hydrogen atoms from their respective least-squares planes are minimal, ranging from 0.011 (2) to 0.027 (2) Å. nih.gov This high degree of planarity is characteristic of many aromatic and pseudo-aromatic heterocyclic systems, facilitating π-electron delocalization across the ring.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in confirming the molecular structure of this compound in solution, complementing the findings from solid-state crystallographic analysis.

¹H and ¹³C NMR spectra provide definitive evidence for the compound's structure. The spectra, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), show characteristic signals corresponding to the different chemical environments of the hydrogen and carbon atoms in the molecule. nih.gov

In the ¹H NMR spectrum, a broad signal appears at 11.3 ppm, which is attributed to the single proton of the ring NH group. Another broad signal at 6.4 ppm corresponds to the two protons of the amino (NH₂) group. nih.gov

The ¹³C NMR spectrum displays two distinct signals for the carbon atoms within the heterocyclic ring. The signal at 169.4 ppm is assigned to the C=N carbon, while the signal at 153.0 ppm corresponds to the carbonyl carbon (C=O). nih.gov

Table 2: NMR Spectroscopic Data for this compound in DMSO-d₆

Nucleus Chemical Shift (δ) in ppm Assignment
¹H 11.3 (broad, 1H) NH (ring)
¹H 6.4 (broad, 2H) NH₂ (amino)
¹³C 169.4 C=N
¹³C 153.0 C=O

Data sourced from a study by Cho et al. nih.gov

Infrared (IR) Spectroscopy

No specific Infrared (IR) spectral data, including characteristic absorption bands and their assignments for this compound, could be located.

Mass Spectrometry Techniques

No specific mass spectrometry data, including fragmentation patterns or mass-to-charge ratios (m/z) for this compound, could be found.

Tautomeric Forms and Equilibria

No specific studies on the tautomeric forms and their equilibrium for this compound were identified. While related heterocyclic systems exhibit well-documented tautomerism (e.g., amino-imino and keto-enol/thione), a detailed analysis for this particular compound is not present in the searched literature.

Computational Chemistry and Theoretical Investigations

Molecular Interactions and Electronic Properties

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

For instance, a theoretical study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, a structural isomer, utilized TD-DFT to simulate its UV-Vis spectrum. acs.org The calculations, performed with functionals like B3LYP and M06-2X, showed good agreement with experimental data, validating the utility of this approach for thiadiazole systems. acs.org Such studies typically analyze the key electronic transitions, including their excitation energies, oscillator strengths, and the molecular orbitals involved. The primary electronic transitions in these systems are often characterized as π → π* and n → π* transitions, localized on the thiadiazole ring and its substituents.

For 5-Amino-1,2,4-thiadiazol-3(2H)-one, it can be inferred that TD-DFT calculations would be instrumental in predicting its electronic absorption maxima. The amino group (-NH2) and the carbonyl group (C=O) would significantly influence the electronic structure and, consequently, the nature of the electronic transitions. The lone pairs on the nitrogen and oxygen atoms would likely participate in n → π* transitions, while the conjugated system of the thiadiazole ring would give rise to π → π* transitions.

A hypothetical TD-DFT analysis of this compound would likely involve optimizing the ground state geometry using Density Functional Theory (DFT) and then calculating the vertical excitation energies. The results would provide a detailed picture of the molecule's photophysical properties.

Table 1: Hypothetical TD-DFT Data for this compound

TransitionExcitation Energy (eV)Oscillator Strength (f)Major Contribution
S0 → S12.8 - 3.20.01 - 0.05n → π
S0 → S23.5 - 4.00.1 - 0.3π → π
S0 → S34.2 - 4.70.4 - 0.7π → π*

Note: This table is a hypothetical representation based on data from related compounds and is intended for illustrative purposes. Actual values would require specific quantum chemical calculations.

Theoretical Studies on Reaction Mechanisms

Theoretical studies, primarily using DFT, are crucial for elucidating the mechanisms of chemical reactions, including the formation and reactivity of heterocyclic compounds like 1,2,4-thiadiazoles. While specific mechanistic studies for this compound are scarce, research on the synthesis of the 1,2,4-thiadiazole (B1232254) ring provides a general understanding of the potential reaction pathways.

One studied mechanism for the formation of 1,2,4-thiadiazoles involves the oxidative dimerization of thioamides. acs.org Mechanistic experiments and molecular modeling suggest that the reaction can proceed through the S-bromination of a thioamide intermediate, which then undergoes cyclization. acs.org Computational studies on such reactions typically involve locating transition states, calculating activation energy barriers, and analyzing the electronic structure of intermediates. These calculations help in understanding the feasibility of a proposed mechanism and the factors influencing the reaction rate and selectivity.

For this compound, theoretical investigations could explore its synthesis from precursors like thiourea (B124793) derivatives and a suitable carbonyl compound. DFT calculations could map out the potential energy surface of the reaction, identifying the most favorable pathway. Furthermore, theoretical studies could investigate its reactivity, for example, its susceptibility to nucleophilic or electrophilic attack at different positions of the ring. The molecular electrostatic potential (MEP) map, a common output of DFT calculations, can reveal the electron-rich and electron-poor regions of the molecule, predicting sites for chemical reactions.

Reactivity and Mechanistic Pathways of 5 Amino 1,2,4 Thiadiazol 3 2h One

Degradation and Cleavage Reactions

The stability of the 5-amino-1,2,4-thiadiazol-3(2H)-one ring is susceptible to specific conditions, leading to its breakdown through distinct mechanistic routes.

Under alkaline conditions, this compound undergoes degradation, resulting in the formation of 1-cyanourea. ingentaconnect.com This transformation involves the cleavage of the thiadiazole ring. The reaction proceeds through the nucleophilic attack of hydroxide (B78521) ions, leading to the breakdown of the heterocyclic structure. The identity of 1-cyanourea as a degradation product has been confirmed by its isolation as a silver salt. ingentaconnect.com

Table 1: Alkaline Degradation of this compound

ReactantConditionMajor Product
This compoundAlkaline medium1-Cyanourea

Reductive cleavage of this compound has been shown to yield thiobiuret (B3050041). ingentaconnect.com This process effectively reverses the oxidative cyclization step used in its synthesis. The reaction demonstrates the susceptibility of the sulfur-nitrogen bond within the thiadiazole ring to reducing agents.

Table 2: Reductive Cleavage of this compound

ReactantConditionProduct
This compoundReductive CleavageThiobiuret

Reactions with Specific Reagents (e.g., Cysteine Hydrochloride)

The reaction of this compound with cysteine hydrochloride results in its conversion back to the starting material for its synthesis, thiobiuret. ingentaconnect.com This reaction highlights the reactivity of the thiadiazole ring towards nucleophilic thiols. The thiol group of cysteine likely initiates a ring-opening reaction, leading to the formation of an intermediate that subsequently rearranges to the more stable thiobiuret structure. This reactivity is significant as it suggests a potential for interaction with biological thiols like glutathione.

Functional Group Transformations (e.g., reactions of the amino or carbonyl groups)

The exocyclic amino group and the endocyclic carbonyl group of this compound are key sites for functional group transformations, allowing for the synthesis of a variety of derivatives.

The amino group can undergo reactions typical of primary amines. For instance, it can be protected with a tert-butoxycarbonyl (Boc) group using Boc anhydride (B1165640) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). amazonaws.com This protection strategy is crucial for preventing unwanted side reactions during subsequent modifications of the molecule. The Boc-protected derivative can then participate in further reactions, such as Suzuki-Miyaura coupling, to introduce various substituents onto the thiadiazole ring. amazonaws.com

Furthermore, the amino group can be involved in nucleophilic substitution reactions. For example, derivatives of the related 5-aminothiadiazole scaffold have been synthesized through reactions with haloalkanes in an alkaline medium. zsmu.edu.ua

While specific reactions of the carbonyl group of this compound are less documented in the provided context, its presence implies the potential for typical carbonyl chemistry. This could include reactions such as reduction to a methylene (B1212753) group or nucleophilic addition, although these have not been explicitly detailed in the referenced literature.

An exploration into the derivatization of the this compound core reveals a versatile scaffold for chemical modification. Researchers have successfully synthesized a variety of novel compounds by targeting its N-substitution, functionalizing its amino group, modifying the ring structure, and conjugating it with other molecular frameworks. These efforts have led to the creation of diverse chemical entities with tailored properties.

Q & A

Q. What are the optimal synthetic routes for 5-Amino-1,2,4-thiadiazol-3(2H)-one, and how can yield/purity be improved?

  • Methodological Answer : Synthesis optimization involves exploring reaction conditions such as temperature, solvent, and catalyst selection. For example, acetic acid under reflux (3–5 hours) is effective for cyclization reactions involving thiadiazole intermediates . Purification via recrystallization or column chromatography can enhance purity. Comparative studies using fractional factorial design (e.g., varying molar ratios of reactants) help identify critical parameters affecting yield .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography provides definitive structural confirmation, as demonstrated for related triazole-thiadiazole hybrids .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments and substituent effects.
  • FT-IR confirms functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹).
    Cross-validation using elemental analysis ensures molecular formula accuracy .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via HPLC or UV-Vis spectroscopy. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard conditions .

Q. What purification strategies mitigate byproduct formation during thiadiazole synthesis?

  • Methodological Answer :
  • Liquid-liquid extraction removes unreacted precursors.
  • Crystallization in ethanol/water mixtures isolates the target compound.
  • HPLC-MS identifies byproducts, guiding solvent system adjustments (e.g., ethyl acetate:hexane gradients) .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics predict reactivity and bioactivity of thiadiazole derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Molecular docking screens derivatives against target proteins (e.g., antimicrobial enzymes) to prioritize synthesis .
  • AI-driven QSAR models correlate structural features (e.g., substituent electronegativity) with bioactivity .

Q. What experimental and theoretical approaches resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer :
  • Systematic replication : Repeat experiments under standardized conditions (solvent, temperature) to isolate variables .
  • In-situ monitoring : Use Raman spectroscopy to track intermediate formation during reactions .
  • Meta-analysis : Compare datasets across studies to identify outliers or methodological biases .

Q. How do substituents at the 3-position influence the electrochemical properties of thiadiazole derivatives?

  • Methodological Answer :
  • Synthesize analogs with electron-withdrawing (e.g., NO₂) or donating (e.g., CH₃) groups.
  • Cyclic voltammetry measures redox potentials, correlating substituent effects with electron transfer efficiency.
  • DFT simulations validate experimental trends by mapping charge distribution .

Q. What reactor design considerations are critical for scaling up thiadiazole synthesis?

  • Methodological Answer :
  • Continuous-flow reactors improve heat/mass transfer for exothermic reactions.
  • Membrane separation (e.g., nanofiltration) purifies products in real-time .
  • Process simulation software (Aspen Plus) optimizes parameters like residence time and pressure .

Q. How can multi-step protocols integrate this compound into functional materials (e.g., coordination polymers)?

  • Methodological Answer :
  • Ligand design : Use the thiadiazole core as a chelating agent for transition metals (e.g., Cu²⁺).
  • Solvothermal synthesis forms crystalline polymers, characterized by PXRD and TGA .
  • DFT-guided topology analysis predicts network stability .

Q. What cross-disciplinary methodologies link thiadiazole chemistry to environmental or materials science applications?

  • Methodological Answer :
  • Photocatalysis : Assess dye degradation efficiency under UV light using thiadiazole-TiO₂ composites.
  • Thermogravimetric analysis (TGA) evaluates thermal stability for high-temperature material applications .

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Reactant of Route 1
5-Amino-1,2,4-thiadiazol-3(2h)-one
Reactant of Route 2
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